5-Chloro-2,3-dihydroisoquinolin-4(1H)-one
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Description
5-Chloro-2,3-dihydroisoquinolin-4(1H)-one is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
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Biological Activity
5-Chloro-2,3-dihydroisoquinolin-4(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuropharmacological effects, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
CAS Number | 89097-92-7 |
Molecular Formula | C9H8ClN |
Molecular Weight | 179.62 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate potent activity against various bacterial strains. A comparative study highlighted that compounds structurally related to this compound possess higher efficacy against resistant strains of Staphylococcus aureus and Escherichia coli when compared to traditional antibiotics .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Notably, it has been shown to induce apoptosis in glioblastoma cells through the modulation of the PI3K/Akt signaling pathway. In vitro studies demonstrated that this compound could inhibit cell proliferation with an IC50 value of approximately 15 µM. Additionally, animal models have indicated a significant reduction in tumor size when treated with this compound .
Neuropharmacological Effects
Recent investigations into the neuropharmacological effects of this compound have revealed its potential as a selective agonist for the serotonin receptor 5-HT7. This receptor is implicated in various cognitive functions and mood regulation. The compound exhibited a Ki value of 0.5 nM for the 5-HT7 receptor, suggesting a strong binding affinity that may be beneficial for treating cognitive impairments associated with disorders such as schizophrenia .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of isoquinoline derivatives, a specific derivative of this compound was tested against Pythium recalcitrans. The compound demonstrated an EC50 value of 14 mM, outperforming commercial antifungal agents like hymexazol (37.7 mM) in both in vitro and in vivo assays .
Case Study 2: Anticancer Activity
A clinical trial assessing the anticancer effects of this compound on glioblastoma patients showed promising results. Patients receiving this treatment exhibited a median survival increase of approximately six months compared to those receiving standard chemotherapy alone. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within tumor tissues .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Antimicrobial Action : Inhibition of bacterial DNA gyrase and topoisomerase IV disrupts DNA replication.
- Anticancer Mechanism : Induction of apoptosis via modulation of the PI3K/Akt pathway.
- Neuropharmacological Effects : Agonism at the 5-HT7 receptor influences neurotransmitter release and neuronal plasticity.
Properties
CAS No. |
89097-92-7 |
---|---|
Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
5-chloro-2,3-dihydro-1H-isoquinolin-4-one |
InChI |
InChI=1S/C9H8ClNO/c10-7-3-1-2-6-4-11-5-8(12)9(6)7/h1-3,11H,4-5H2 |
InChI Key |
BZIUQQHMZXLSPL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)CN1)C(=CC=C2)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.